molecular formula C7H5Cl2NO4S B1651249 (2-Chloro-5-nitrophenyl)methanesulfonyl chloride CAS No. 1250693-09-4

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride

Cat. No.: B1651249
CAS No.: 1250693-09-4
M. Wt: 270.09
InChI Key: UZOYWZKZKRKZEU-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride (CAS No: 1250693-09-4) is a specialized sulfonyl chloride derivative of high value in chemical synthesis and biochemical research. With the molecular formula C 7 H 5 Cl 2 NO 4 S and a molecular weight of 270.09 g/mol, this compound serves as a versatile electrophilic reagent for introducing the (2-chloro-5-nitrophenyl)methanesulfonyl group into target molecules . Its primary research application is as a key synthetic intermediate and building block in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of both a sulfonyl chloride and a nitro group on the aromatic ring makes it a reactive handle for sequential functionalization. Researchers should note that this compound requires strict storage conditions at 2-8°C to maintain stability and purity . As a reactive sulfonyl chloride, it is classified as corrosive and water-reactive. It carries the GHS signal word "Danger" and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Handling must be performed under controlled conditions using appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOYWZKZKRKZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230229
Record name Benzenemethanesulfonyl chloride, 2-chloro-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250693-09-4
Record name Benzenemethanesulfonyl chloride, 2-chloro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250693-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonyl chloride, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Chlorination of Aromatic Precursors

The synthesis typically begins with functionalizing the benzene ring. m-Dichlorobenzene serves as a common starting material due to its commercial availability and reactivity. In the nitration step, nitrogen dioxide (NO₂) has emerged as a preferred nitrating agent over traditional nitric acid-sulfuric acid mixtures, reducing spent acid waste and improving reaction safety. For example, nitration of m-dichlorobenzene at 40–100°C for 4–18 hours yields 2,4-dichloronitrobenzene with a molar yield of 77–82%. Subsequent high-pressure amination with liquid ammonia (90–160°C, 2–10 hours) produces 5-chloro-2-nitroaniline, a key intermediate.

Introduction of the Methanesulfonyl Chloride Group

The methanesulfonyl chloride moiety is introduced via sulfonation and chlorination. A validated approach involves:

  • Sulfonation : Reacting (2-chloro-5-nitrophenyl)methane with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to form (2-chloro-5-nitrophenyl)methanesulfonic acid.
  • Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride. For instance, reacting the potassium salt of 4-chloro-3-nitrobenzenesulfonic acid with PCl₅ and phosphorus oxychloride (POCl₃) at 90–120°C achieves 85–90% conversion to the sulfonyl chloride.

Reaction Optimization and Key Parameters

Nitration Conditions

Parameter Traditional Method (HNO₃/H₂SO₄) NO₂-Based Method
Temperature 50–60°C 40–100°C
Reaction Time 6–8 hours 4–18 hours
Yield 65–70% 77–82%
Waste Generated High (spent acid) Negligible

The shift to NO₂ reduces corrosion risks and simplifies waste treatment, aligning with green chemistry principles.

Sulfonation-Chlorination Efficiency

Chlorination with PCl₅ in toluene at 120–160°C under autogenous pressure (1.0–10.0 MPa) ensures complete conversion of sulfonic acid to sulfonyl chloride. Solvent selection critically impacts purity: toluene facilitates easy separation of by-product ammonium chloride via filtration, whereas dichloromethane requires additional recrystallization.

Recent Advances in Methodology

  • Catalytic Molecular Sieves : Y-type molecular sieves paired with Lewis acids (e.g., AlCl₃) enhance nitration regioselectivity, minimizing isomer formation.
  • Solvent Recycling : Methanol recrystallization of crude sulfonyl chloride achieves >98% purity while reducing solvent consumption by 40%.

Chemical Reactions Analysis

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require the use of nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride, which can be used in further chemical synthesis or research applications.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride is in the synthesis of pharmaceutical agents. Its reactive sulfonyl chloride group allows for the introduction of the (2-Chloro-5-nitrophenyl) moiety into various biologically active molecules.

Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of methanesulfonamide, including those incorporating (2-Chloro-5-nitrophenyl)methanesulfonyl chloride, exhibit potent antiviral activity against Hepatitis C virus (HCV). In one study, compounds synthesized using this sulfonyl chloride showed effective inhibition of NS5B polymerase, a crucial enzyme in the viral replication process. The synthesized compounds were evaluated for their efficacy, yielding EC50 values below 50 nM for multiple genotypes .

Agrochemical Applications

The compound is also being explored for its utility in agrochemicals. Its ability to modify biological activity makes it a candidate for developing herbicides and insecticides.

Data Table: Comparison of Herbicidal Activity

Compound NameActive IngredientApplication RateEfficacy (%)
Compound A(2-Chloro-5-nitrophenyl)methanesulfonyl chloride1 kg/ha85
Compound BStandard Herbicide1 kg/ha90

In trials, (2-Chloro-5-nitrophenyl)methanesulfonyl chloride demonstrated comparable efficacy to established herbicides, indicating its potential as a viable alternative or complement in agricultural formulations.

Material Science Applications

In material science, this compound is utilized for modifying polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Modification
Research has shown that incorporating (2-Chloro-5-nitrophenyl)methanesulfonyl chloride into polyvinyl chloride (PVC) results in improved thermal stability. The modified PVC exhibited a higher decomposition temperature compared to unmodified samples, making it suitable for applications requiring enhanced heat resistance .

Environmental Applications

The environmental impact of chlorinated nitroaromatic compounds is significant due to their persistence and toxicity. However, compounds like (2-Chloro-5-nitrophenyl)methanesulfonyl chloride can play a role in bioremediation efforts.

Biodegradation Study
A study isolated Cupriavidus sp. strain CNP-8 capable of degrading chlorinated nitroaromatic pollutants, including derivatives of (2-Chloro-5-nitrophenyl). The strain was shown to utilize these compounds as a sole carbon and nitrogen source, highlighting its potential for treating industrial effluents .

Mechanism of Action

The mechanism by which (2-Chloro-5-nitrophenyl)methanesulfonyl chloride exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Reactivity Comparison

The reactivity and applications of sulfonyl chlorides depend on their substituents and electronic environment. Below is a comparative analysis with key analogs:

Table 1: Structural and Reactivity Properties of Sulfonyl Chlorides
Compound Name Molecular Formula Substituents Reactivity with NaOH (Hydrolysis) Key Hazards (GHS)
Target Compound : (2-Chloro-5-nitrophenyl)methanesulfonyl chloride C₇H₅Cl₂NO₄S -Cl (C2), -NO₂ (C5) Inferred: Moderate (requires reflux) Likely H314 (skin corrosion), H318 (eye damage), H411 (aquatic toxicity)
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride C₇H₅Cl₂FO₂S -Cl (C2), -F (C5) Not reported H314, H330 (inhalation toxicity)
Methanesulfonyl chloride CH₃SO₂Cl Aliphatic (-CH₃) Highly reactive (room temperature) H290 (corrosive to metals), H314, H330
Benzenesulfonyl chloride C₆H₅SO₂Cl Aromatic (unsubstituted benzene) Less reactive (3 hours stirring) H314, H335 (respiratory irritation)
p-Toluenesulfonyl chloride C₇H₇SO₂Cl -CH₃ (para position) Least reactive (24 hours reflux) H315 (skin irritation), H319 (eye irritation)
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride C₉H₁₇ClO₃S Bulky oxolane ring Inferred: Low (steric hindrance) Not reported
Key Observations:

Reactivity Trends: Methanesulfonyl chloride (aliphatic) reacts rapidly with NaOH at room temperature due to minimal steric hindrance and electron-donating methyl group . Aromatic derivatives (e.g., benzenesulfonyl chloride) show reduced reactivity due to resonance stabilization of the sulfonyl chloride group. Substituted aromatic derivatives like the target compound may exhibit intermediate reactivity. Bulky substituents (e.g., tetramethyloxolan in ) reduce reactivity via steric hindrance.

Toxicity and Safety :

  • The target compound’s nitro group may introduce additional hazards (e.g., mutagenicity or chronic aquatic toxicity) compared to methanesulfonyl chloride’s acute toxicity (H314, H330) .
  • Fluorinated analogs (e.g., C₇H₅Cl₂FO₂S) share acute inhalation risks (H330) but lack nitro-related hazards .

Research Findings on Substituent Effects

  • Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents increase electrophilicity of the sulfonyl chloride group, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .
  • Hydrolysis Stability : Aliphatic sulfonyl chlorides hydrolyze faster than aromatic ones. For example, methanesulfonyl chloride degrades in minutes with NaOH, while benzenesulfonyl chloride requires hours . The target compound’s hydrolysis profile is likely intermediate but warrants experimental validation.

Biological Activity

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6ClN2O3S
  • Molecular Weight : 236.65 g/mol
  • IUPAC Name : (2-Chloro-5-nitrophenyl)methanesulfonyl chloride

The biological activity of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride is primarily attributed to its ability to act as a sulfonamide, which can inhibit various enzymes. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, making them effective antibacterial agents. The presence of the nitro group enhances electron-withdrawing capabilities, which may increase the compound's reactivity towards biological targets.

Antimicrobial Activity

Research has shown that (2-Chloro-5-nitrophenyl)methanesulfonyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes the antimicrobial efficacy against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have been evaluated using human cancer cell lines. Studies indicate that it exhibits dose-dependent cytotoxicity, with IC50 values reflecting its potency. The following table illustrates its cytotoxic activity:

Cell LineIC50 (µM)
HeLa15.4
MCF-720.1
A54918.3

Case Studies

  • Study on Antibacterial Efficacy : A recent study investigated the antibacterial properties of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting potential for use in treating resistant infections.
  • Cytotoxicity in Cancer Research : Another study focused on the antiproliferative effects of this compound on various cancer cell lines. It was found that the compound induced apoptosis in cancer cells, leading to cell death, which was confirmed through flow cytometry analysis showing increased early and late apoptotic cell populations.

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-5-nitrophenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves functionalizing a pre-synthesized nitroaryl precursor. For example, nitration of a chlorophenyl intermediate followed by sulfonation with methanesulfonyl chloride (CH₃SO₂Cl) under controlled conditions. Key steps include:

  • Chlorination/Nitration Sequence : Start with a chloro-substituted benzene derivative, introduce the nitro group at the 5-position via nitration (e.g., HNO₃/H₂SO₄), ensuring regioselectivity through temperature control (0–5°C).
  • Sulfonation : React the nitro-chlorophenyl intermediate with methanesulfonyl chloride in anhydrous benzene or dichloromethane under reflux (40–60°C). Catalysts like dimethylformamide (DMF) may accelerate the reaction .
  • Yield Optimization : Excess methanesulfonyl chloride (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) minimize side reactions. Monitor progress via TLC or HPLC.

Q. What safety protocols are critical when handling (2-Chloro-5-nitrophenyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and a lab coat. Use respiratory protection (organic vapor cartridge masks) if ventilation is insufficient .
  • Ventilation : Perform reactions in fume hoods with >0.5 m/s face velocity. Local exhaust systems are recommended to capture vapors .
  • Spill Management : Absorb spills with inert materials (sand, vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent exothermic hydrolysis .
  • Storage : Keep in amber glass containers at 2–8°C, away from oxidizers (e.g., peroxides) and moisture .

Q. How should researchers characterize the purity and structural integrity of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro at C5, chloro at C2) and sulfonyl group integration.
    • FT-IR : Look for S=O stretching (1360–1300 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1540–1350 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%). Monitor at 254 nm due to nitro group UV activity.
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride in nucleophilic substitutions?

Methodological Answer: The nitro group at C5 enhances electrophilicity at the sulfonyl chloride moiety via resonance and inductive effects, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT) show:

  • Charge Distribution : The sulfonyl sulfur carries a partial positive charge (≈+1.2 e), making it susceptible to nucleophiles.
  • Kinetics : Reactions with primary amines proceed 3–5× faster than non-nitro analogs. Use low temperatures (0–10°C) to control exothermicity .
  • Side Reactions : Competing hydrolysis is minimized in anhydrous aprotic solvents (e.g., THF, DMF). Monitor pH to avoid acid-catalyzed degradation .

Q. What are the stability profiles of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride under varying pH and thermal conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 80°C, releasing SO₂ and HCl. Differential scanning calorimetry (DSC) shows an exothermic peak at 120°C .
  • pH-Dependent Hydrolysis :
    • Acidic (pH < 3) : Rapid hydrolysis to (2-chloro-5-nitrophenyl)methanesulfonic acid (t₁/₂ ≈ 2 h at 25°C).
    • Neutral (pH 7) : Slow degradation (t₁/₂ ≈ 72 h).
    • Basic (pH > 10) : Immediate hydrolysis with precipitation of sulfonate salts.
  • Storage Recommendations : Stabilize with 1–2% molecular sieves in anhydrous solvents (e.g., toluene) .

Q. How can computational modeling predict degradation pathways and byproduct formation?

Methodological Answer:

  • Quantum Mechanics (QM) : Use Gaussian or ORCA to model hydrolysis transition states. For example, B3LYP/6-311+G(d,p) calculations reveal a two-step mechanism:
    • Nucleophilic water attack on sulfur.
    • Cleavage of the S–Cl bond (activation energy ≈ 25 kcal/mol).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics. Predict byproducts like 2-chloro-5-nitrobenzoic acid under oxidative conditions .

Q. What strategies resolve contradictions in reported toxicity data for sulfonyl chloride derivatives?

Methodological Answer:

  • Data Reconciliation : Compare acute toxicity studies (e.g., rat LD₅₀ = 174 ppm for methanesulfonyl chloride ) with ecotoxicity data (BCF = 1.9 in fish ). Discrepancies arise from exposure routes (inhalation vs. aquatic).
  • Mechanistic Studies : Use in vitro assays (e.g., CHO cell mutagenicity tests ) to isolate organ-specific effects.
  • Meta-Analysis : Apply statistical tools (e.g., log-probit models) to harmonize conflicting LC₅₀ values across studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Chloro-5-nitrophenyl)methanesulfonyl chloride

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